molecular formula C11H8Cl2N2S2 B3036214 4-Chloro-6-[(4-chlorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine CAS No. 339017-71-9

4-Chloro-6-[(4-chlorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine

Cat. No.: B3036214
CAS No.: 339017-71-9
M. Wt: 303.2 g/mol
InChI Key: DFGLLXCWYPYCQO-UHFFFAOYSA-N
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Description

4-Chloro-6-[(4-chlorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine is a heterocyclic compound that belongs to the class of pyrimidines. This compound is characterized by the presence of chlorine, sulfur, and methyl groups attached to the pyrimidine ring. Pyrimidines are known for their wide range of biological activities and are commonly used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-[(4-chlorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine typically involves the reaction of 4-chlorophenyl thiol with 4-chloro-6-methylthio-2-chloropyrimidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-[(4-chlorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The sulfur atoms can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to remove the chlorine atoms or to convert the sulfur groups to thiols.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tert-butanol.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) or sodium borohydride in ethanol.

Major Products

    Substitution: Products with different functional groups replacing the chlorine atoms.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated or thiol-containing derivatives.

Scientific Research Applications

4-Chloro-6-[(4-chlorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-6-[(4-chlorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of chlorine and sulfur atoms in the structure allows for strong interactions with target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-(methylthio)-2-(methylsulfanyl)pyrimidine
  • 4-Chloro-6-(phenylthio)-2-(methylsulfanyl)pyrimidine
  • 4-Chloro-6-(4-methylphenylthio)-2-(methylsulfanyl)pyrimidine

Uniqueness

4-Chloro-6-[(4-chlorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine is unique due to the presence of both chlorine and sulfur atoms, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

4-chloro-6-(4-chlorophenyl)sulfanyl-2-methylsulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2S2/c1-16-11-14-9(13)6-10(15-11)17-8-4-2-7(12)3-5-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGLLXCWYPYCQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=N1)Cl)SC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501192768
Record name 4-Chloro-6-[(4-chlorophenyl)thio]-2-(methylthio)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501192768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339017-71-9
Record name 4-Chloro-6-[(4-chlorophenyl)thio]-2-(methylthio)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339017-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-[(4-chlorophenyl)thio]-2-(methylthio)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501192768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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